Dicarbide(1-)

Overview

Description

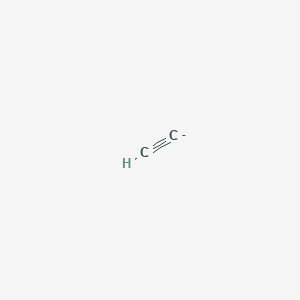

Dicarbide(1-) is the monoanion formed by loss of one proton from acetylene (ethyne).

Scientific Research Applications

Material Science Applications

Dicarbide(1-) compounds, particularly those involving transition metals, are integral in the development of advanced materials. Their high hardness and thermal stability make them suitable for various applications:

- Ceramics and Composites : Dicarbides are utilized in the synthesis of ceramics that exhibit exceptional hardness and wear resistance. For instance, titanium carbide (TiC) is often incorporated into ceramic matrices to enhance mechanical properties.

- Cutting Tools : The hardness of dicarbides allows their use in cutting tools and abrasives. Tungsten carbide (WC) is a prominent example, widely used in industrial applications for its durability.

Table 1: Properties of Dicarbides Used in Material Science

| Compound | Hardness (Mohs) | Thermal Conductivity (W/m·K) | Applications |

|---|---|---|---|

| Titanium Carbide | 9 | 20 | Cutting tools, coatings |

| Tungsten Carbide | 9 | 170 | Mining tools, drills |

| Zirconium Carbide | 8 | 30 | Aerospace components |

Energy Storage Applications

Dicarbide(1-) compounds are increasingly being explored for their potential in energy storage technologies:

- Battery Technology : Lithium dicarbide has been investigated as an anode material for lithium-ion batteries due to its high capacity and stability during cycling. Research indicates that dicarbides can enhance the overall performance of batteries by improving charge/discharge rates.

- Supercapacitors : The incorporation of dicarbides into supercapacitor electrodes has shown promise in increasing specific capacitance and energy density. For example, titanium carbide MXenes have been studied for their excellent conductivity and electrochemical performance.

Case Study: Lithium-Ion Batteries

A study published in Materials Today demonstrated that lithium dicarbide anodes achieved a capacity of over 300 mAh/g with excellent cycling stability over 500 cycles, highlighting their potential for next-generation battery applications .

Catalysis Applications

Dicarbides play a crucial role as catalysts or catalyst supports in various chemical reactions:

- Hydrogen Production : Transition metal dicarbides have been shown to facilitate hydrogen evolution reactions (HER), making them suitable for applications in renewable energy technologies.

- Environmental Catalysis : Dicarbides can also act as catalysts for the reduction of pollutants. For instance, molybdenum dicarbide has been investigated for its ability to catalyze the conversion of CO2 into hydrocarbons.

Table 2: Catalytic Properties of Dicarbides

| Compound | Reaction Type | Activity Level |

|---|---|---|

| Molybdenum Dicarbide | CO2 Reduction | High |

| Titanium Dicarbide | Hydrogen Evolution | Moderate |

Environmental Remediation Applications

The unique properties of dicarbides make them suitable for environmental remediation efforts:

- Adsorption Materials : Dicarbides can be engineered to adsorb heavy metals and other pollutants from water sources effectively. Their high surface area and reactivity enhance their capacity as adsorbents.

- Catalytic Decomposition : Certain dicarbides can catalyze the breakdown of harmful substances in wastewater treatment processes, contributing to cleaner water systems.

Case Study: Water Purification

Research conducted on titanium carbide-based materials demonstrated significant removal rates of lead ions from contaminated water, achieving over 90% efficiency within one hour of exposure .

Q & A

Q. Basic: What experimental protocols are recommended for synthesizing dicarbide(1-) compounds, and how can purity be validated?

Methodological Answer:

Synthesis of dicarbide(1-) compounds, such as uranium or lanthanum dicarbide, typically involves high-temperature solid-state reactions (e.g., arc-melting or sintering under inert atmospheres). Key steps include:

- Precursor Preparation: Use stoichiometric ratios of elemental metals and high-purity carbon sources (e.g., graphite).

- Characterization: Validate purity via X-ray diffraction (XRD) for crystallographic structure, scanning electron microscopy (SEM) for morphology, and energy-dispersive X-ray spectroscopy (EDX) for elemental composition .

- Reproducibility: Document thermal gradients, reaction durations, and quenching methods to ensure consistency. For novel compounds, include mass spectrometry or neutron scattering to confirm stoichiometry .

Q. Basic: What thermodynamic properties of dicarbide(1-) compounds are critical for material stability, and how are they measured?

Methodological Answer:

Critical properties include:

- Thermal Conductivity and Expansion: Measured via laser flash analysis (LFA) or dilatometry across temperature gradients (e.g., 25–2,000°C). Uranium dicarbide exhibits a linear expansion coefficient of 8.6 × 10⁻⁶ K⁻¹ at 1,200°C .

- Evaporability: High-temperature mass spectrometry quantifies vapor pressures in inert/vacuum environments (e.g., uranium dicarbide evaporability peaks at 1,800°C) .

- Phase Stability: Construct ternary phase diagrams (e.g., U-O-C system) using differential thermal analysis (DTA) coupled with thermodynamic databases .

Q. Advanced: How can researchers resolve contradictions in reported thermophysical data for dicarbide(1-) compounds?

Methodological Answer:

Discrepancies often arise from synthesis conditions or measurement techniques. Strategies include:

- Cross-Validation: Compare data from multiple methods (e.g., LFA vs. molecular dynamics simulations for thermal conductivity).

- Error Analysis: Quantify uncertainties in temperature calibration (±1–5% for high-temperature instruments) and sample porosity effects .

- Controlled Replication: Standardize synthesis protocols (e.g., inert gas purity, cooling rates) and share raw datasets in supplementary materials for peer validation .

Q. Advanced: What computational models are effective for predicting dicarbide(1-) phase behavior under extreme conditions?

Methodological Answer:

- Density Functional Theory (DFT): Models electronic structure and bonding (e.g., C≡C bond lengths in dicarbide anions). Calibrate with experimental XRD data .

- CALPHAD (CALculation of PHAse Diagrams): Integrate thermodynamic databases (e.g., U-C-O systems) to predict phase equilibria and oxygen solubility limits, which are poorly constrained experimentally .

- Molecular Dynamics (MD): Simulate high-temperature behavior (e.g., uranium dicarbide’s thermal decomposition pathways) using potentials validated against neutron scattering data .

Q. Advanced: How should researchers design experiments to investigate dicarbide(1-) reactivity with nonmetallic elements (e.g., oxygen, nitrogen)?

Methodological Answer:

- Controlled Atmosphere Chambers: Use ultra-high-vacuum systems to isolate reactions (e.g., oxygen partial pressure < 10⁻⁵ Pa).

- In Situ Spectroscopy: Employ Raman or X-ray photoelectron spectroscopy (XPS) to track surface oxidation kinetics .

- Comparative Studies: Contrast reactivity of dicarbide(1-) with monocarbides (e.g., UC vs. U₂C) to isolate anion-specific effects. Report time-resolved data (e.g., oxidation rates at 800–1,500°C) .

Q. Basic: What analytical techniques are essential for characterizing dicarbide(1-) electronic structure?

Methodological Answer:

- X-ray Absorption Spectroscopy (XAS): Probes local coordination environments (e.g., C-K edge for carbon bonding states).

- Magnetic Susceptibility: Detects paramagnetic behavior in lanthanum dicarbide using SQUID magnetometry .

- Band Structure Calculations: Pair angle-resolved photoemission spectroscopy (ARPES) with DFT to validate theoretical models .

Q. Advanced: What strategies mitigate challenges in reproducing dicarbide(1-) synthesis across laboratories?

Methodological Answer:

- Protocol Harmonization: Publish detailed synthesis parameters (e.g., furnace ramp rates, gas flow rates) in supplementary materials .

- Interlaboratory Studies: Share reference samples (e.g., certified uranium dicarbide pellets) for cross-lab calibration .

- Contamination Control: Use gloveboxes with O₂/H₂O levels < 1 ppm and pre-anneal crucibles to remove residual oxides .

Properties

IUPAC Name |

ethyne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H/c1-2/h1H/q-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRXYTIIKIPJQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026651 | |

| Record name | Acetylide ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

25.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29075-95-4 | |

| Record name | Acetylide ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.